![molecular formula C24H31N3O3 B2510284 methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate CAS No. 1796995-87-3](/img/structure/B2510284.png)
methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate
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Description
Scientific Research Applications
Antiproliferative Activity in Cancer Cells
The compound’s antiproliferative potential against cancer cells has been investigated. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cell lines. Notably, it induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced proliferating cell nuclear antigen (PCNA) expression levels .
pH Sensing
One of the final compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, stands out as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing, making it valuable for applications in analytical chemistry and biosensing .
Synthesis of Related Compounds
The compound’s unique structure provides a platform for synthesizing other derivatives. For instance, investigations involving azepinoindole derivatives have been explored, which could have applications in drug discovery and medicinal chemistry .
Fluorescence Properties
Researchers have studied the fluorescence properties of various related compounds. These investigations contribute to our understanding of their behavior in different environments and may find applications in imaging and sensing technologies .
Electrophilic Cyclization Reactions
The synthesis of this compound involves iodine-mediated electrophilic cyclization reactions. Understanding these reaction mechanisms can inform the design of novel synthetic routes for related compounds .
Suzuki Cross-Coupling and Alkylation Reactions
The compound was prepared via Suzuki cross-couplings with various boronic acids and alkylation reactions. These synthetic methodologies are valuable tools for creating diverse chemical libraries and exploring structure-activity relationships .
properties
IUPAC Name |
methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-30-23(28)19-8-2-3-9-20(19)25-24(29)27-12-6-7-16-13-17-14-18(22(16)27)15-26-11-5-4-10-21(17)26/h2-3,8-9,13,17-18,21-22H,4-7,10-12,14-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLCSNOXDNLSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate |
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